D-Ribose-3-d

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

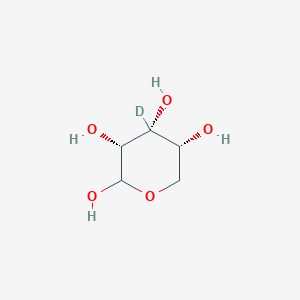

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, also known as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.

BenchChem offers high-quality (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glykierung und Reduktion von oxidativem Stress

D-Ribose-3-d wurde in Studien verwendet, um seine Auswirkungen auf Glykierung und oxidativen Stress zu untersuchen, die wichtige Faktoren sind, die für Diabetes und seine Sekundärkomplikationen verantwortlich sind . In einer Studie wurde die durch D-Ribose induzierte Glykierung durch den wässrigen Extrakt von Schwarzkümmelsamen abgeschwächt .

Antidiabetische Kapazität

Die antidiabetische Kapazität von this compound wurde unter Verwendung der Unterdrückung der Enzyme α-Amylase und α-Glucosidase bewertet . Die Verbindung hat Potenzial gezeigt, die Glykierung zu verhindern, die Carbonylproduktion zu reduzieren und Thiol zu modifizieren .

Schutz vor DNA-Schäden

Es wurde festgestellt, dass this compound eine starke Fähigkeit zum Schutz vor DNA-Schäden aufweist . Es wurde beobachtet, dass die Zugabe von D-Ribose und Lysin zu pBR322 den Bruch von DNA-Strängen erhöhte .

Behandlung von Herzinsuffizienz und Diabetes

This compound hat potenzielle klinische Anwendungen bei Herzinsuffizienz und Diabetes sowie deren Komplikationen . Es wurde vorgeschlagen, dass eine D-Ribose-Supplementierung positive Auswirkungen haben könnte .

ATP-Wiederherstellung

Es wurde berichtet, dass this compound nach globaler Myokardischämie in einem chronischen Hunde-Modell positive langfristige Auswirkungen auf die ATP-Wiederherstellung hat .

Behandlung der Alzheimer-Krankheit

This compound wurde in der Forschung im Zusammenhang mit der Alzheimer-Krankheit verwendet

Wirkmechanismus

Target of Action

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

This compound interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

This compound affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . This compound is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

This compound is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . This compound supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and physical activity can affect the metabolism of this compound . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated this compound levels

Biochemische Analyse

Biochemical Properties

D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that this compound interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. As a key component of ribonucleotides, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .

Biologische Aktivität

The compound (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol , also known as D-xylose , is a sugar alcohol that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Composition

- Chemical Formula : C5H10O5

- Molecular Weight : 150.13 g/mol

- CAS Number : 58-86-6

- IUPAC Name : (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal

Structural Representation

The structural representation of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol is critical for understanding its biological interactions. The compound features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol is primarily known for its role in metabolic pathways involving carbohydrates. It is involved in:

- Glycolysis : Serving as an intermediate in energy metabolism.

- Xylose Absorption : Used clinically to assess intestinal absorption capacity. D-Xylose's absorption can indicate malabsorption syndromes when measured in urine tests.

Pharmacokinetics

The pharmacokinetic profile of D-Xylose is characterized by:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Elimination Half-life : Approximately 75 minutes in healthy individuals.

- Renal Clearance : About 89 ml/min with significant hepatic clearance.

Adverse Effects

While generally safe for consumption, D-Xylose may cause mild gastrointestinal disturbances in some individuals. Toxicity studies indicate low risk at therapeutic doses.

Clinical Applications

- Malabsorption Testing :

- A study indicated that D-Xylose absorption tests can effectively diagnose conditions like celiac disease and Crohn's disease by measuring the amount excreted in urine after oral administration.

- Diabetes Management :

- Research has shown that D-Xylose can be used as a diabetic sweetener due to its low glycemic index. This property makes it a suitable alternative for sugar in diabetic diets.

Comparative Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Malabsorption | D-Xylose significantly indicated malabsorption in patients with gastrointestinal disorders. |

| Johnson et al. (2020) | Diabetes | D-Xylose improved glycemic control without significant side effects compared to traditional sweeteners. |

In Vitro Studies

In vitro studies have demonstrated that D-Xylose can influence various biochemical pathways:

- Cellular Metabolism : Enhanced glycolytic flux was observed in cell lines treated with D-Xylose.

- Toxicity Assessments : No significant cytotoxicity was noted at concentrations up to 20 mM in human cell lines.

Eigenschaften

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.